molecular formula C11H11NO2 B13601842 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile

3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile

Cat. No.: B13601842
M. Wt: 189.21 g/mol
InChI Key: LWGSYEBXSIHNIY-UHFFFAOYSA-N
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Description

3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile is a chemical compound that features a benzofuran ring fused with a nitrile group and a hydroxyl group. Benzofurans are a class of heterocyclic compounds widely found in nature and have been the focus of extensive research due to their diverse biological activities

Preparation Methods

The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile typically involves a multi-step reaction sequenceThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the desired product quality.

Chemical Reactions Analysis

3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under specific conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The nitrile and hydroxyl groups may also play a role in the compound’s binding affinity and specificity . Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile can be compared with other benzofuran derivatives, such as:

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanenitrile

InChI

InChI=1S/C11H11NO2/c12-5-3-10(13)8-1-2-11-9(7-8)4-6-14-11/h1-2,7,10,13H,3-4,6H2

InChI Key

LWGSYEBXSIHNIY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CC#N)O

Origin of Product

United States

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